molecular formula C11H8ClN5 B13885605 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13885605
M. Wt: 245.67 g/mol
InChI Key: HKPPLTDRJNDHBN-UHFFFAOYSA-N
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Description

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with phenyl isocyanate, followed by chlorination using thionyl chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases and enzymes, leading to the disruption of cellular signaling pathways. For example, it can inhibit the ERK signaling pathway, resulting in decreased cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific triazolopyrazine structure, which imparts distinct biological activities. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry .

Biological Activity

8-Chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its triazole and pyrazine rings, which are known for their diverse biological activities. The presence of chlorine and phenyl groups enhances its pharmacological potential.

Chemical Formula : C5_5H4_4ClN5_5

IUPAC Name : 8-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance:

  • In Vitro Studies : A study evaluated a series of triazolo compounds against various human cancer cell lines. Compounds similar to this compound showed significant cytotoxic effects with IC50_{50} values comparable to established chemotherapeutics like cisplatin .
CompoundCell LineIC50_{50} (µM)
This compoundMGC-8033.91
Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo[1,2,4]triazoloVariousComparable to cisplatin

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/mL . This suggests potential as an antibacterial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.9 - 31.5

The precise mechanism through which this compound exerts its biological effects involves multiple pathways:

  • ERK Signaling Pathway : Compounds in the triazole family have been shown to inhibit the ERK signaling pathway in cancer cells. This inhibition leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .

Case Studies

Several case studies have documented the biological effects of triazolo compounds:

  • Case Study on Anticancer Efficacy :
    • Researchers synthesized various derivatives and tested them against cancer cell lines. The most potent derivative demonstrated a significant reduction in cell viability through apoptosis induction.
  • Antimicrobial Testing :
    • A series of experiments were conducted to assess the antibacterial efficacy of triazolo derivatives. Results indicated that certain compounds effectively inhibited bacterial growth at low concentrations.

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C11H8ClN5/c12-9-10-15-11(16-17(10)7-6-13-9)14-8-4-2-1-3-5-8/h1-7H,(H,14,16)

InChI Key

HKPPLTDRJNDHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C=CN=C(C3=N2)Cl

Origin of Product

United States

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